5-Carboxybupranolol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxybupranolol involves the oxidation of the methyl group on the benzene ring of bupranolol to a carboxyl group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using the aforementioned reagents. The process would likely include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Carboxybupranolol undergoes several types of chemical reactions, including:
Oxidation: The primary reaction to form this compound from bupranolol.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: this compound.
Reduction: 5-Hydroxybupranolol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Carboxybupranolol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Carboxybupranolol involves its interaction with beta-adrenergic receptors. As a metabolite of bupranolol, it competes with catecholamines for binding at these receptors, inhibiting sympathetic stimulation. This results in a reduction in heart rate, cardiac output, and blood pressure . The compound’s effects are mediated through the inhibition of beta-1, beta-2, and beta-3 adrenergic receptors .
Comparison with Similar Compounds
Bupranolol: The parent compound, a non-selective beta-blocker with similar pharmacological properties.
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.
Uniqueness: 5-Carboxybupranolol is unique due to the presence of the carboxyl group, which influences its pharmacokinetics and metabolism. Unlike bupranolol, it is primarily excreted renally and has different interactions with beta-adrenergic receptors .
Properties
IUPAC Name |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYWJTMYNAJZTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962395 |
Source
|
Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-69-3 |
Source
|
Record name | 5-Carboxybupranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042242693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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